molecular formula C21H17N B7771213 3,3,3-Triphenylpropanenitrile CAS No. 64063-91-8

3,3,3-Triphenylpropanenitrile

Cat. No.: B7771213
CAS No.: 64063-91-8
M. Wt: 283.4 g/mol
InChI Key: HIJRINSXBOZPGQ-UHFFFAOYSA-N
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Description

3,3,3-Triphenylpropanenitrile (C₂₁H₁₇N) is an aromatic nitrile compound featuring three phenyl groups attached to the central carbon of a propane backbone. The additional phenyl group in 3,3,3-triphenylpropanenitrile likely enhances steric hindrance and aromatic interactions, influencing its physicochemical properties and reactivity compared to simpler derivatives.

Properties

IUPAC Name

3,3,3-triphenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c22-17-16-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJRINSXBOZPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292187
Record name 3,3,3-triphenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64063-91-8
Record name NSC80692
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80692
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,3-triphenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3 TRIPHENYLPROPIONITRILE
Source European Chemicals Agency (ECHA)
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Triphenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with benzophenone in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of 3,3,3-Triphenylpropanenitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Triphenylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3,3-Triphenylpropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Triphenylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • 3,3-Diphenylpropionitrile (C₁₅H₁₃N) : Features two phenyl groups, reducing steric bulk compared to the triphenyl derivative.
  • (R)-2-(3-Chlorophenyl)propanenitrile (C₉H₈ClN) : Substituted with an electron-withdrawing chlorine atom, altering electronic properties.
  • 3-(3-Hexenyloxy)propanenitrile (C₉H₁₅NO): Contains a hexenyloxy group, imparting fragrance characteristics.
  • 3-(2-Fluorophenoxy)propanenitrile (C₉H₈FNO): Incorporates a fluorophenoxy moiety, enhancing polarity.

Physicochemical Properties

The table below compares key properties:

Compound Molecular Weight Substituents Physical State Notable Properties
3,3,3-Triphenylpropanenitrile 283.37 g/mol Three phenyl groups Solid (inferred) High steric hindrance, low solubility in polar solvents (predicted)
3,3-Diphenylpropionitrile 195.27 g/mol Two phenyl groups Solid Used in pharmaceuticals
(R)-2-(3-Chlorophenyl)propanenitrile 165.62 g/mol Chlorophenyl group Liquid (inferred) Reactive in catalytic azidation
3-(3-Hexenyloxy)propanenitrile 153.23 g/mol Hexenyloxy group Liquid Fragrance (green, violet leaf odor)
3-(2-Fluorophenoxy)propanenitrile 165.16 g/mol Fluorophenoxy group Not specified Intermediate in synthesis

Biological Activity

3,3,3-Triphenylpropanenitrile (C21H17N) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3,3,3-triphenylpropanenitrile features three phenyl groups attached to a central carbon chain with a nitrile functional group. The compound's unique structure contributes to its reactivity and interactions with various biological targets.

Structural Information

PropertyValue
Molecular FormulaC21H17N
SMILESC1=CC=C(C=C1)C(C#N)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H17N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H

The biological activity of 3,3,3-triphenylpropanenitrile is attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the cellular levels of glutathione. This effect is crucial in protecting cells from oxidative stress-related damage.
  • Anti-inflammatory Effects : Research indicates that 3,3,3-triphenylpropanenitrile can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects of 3,3,3-triphenylpropanenitrile:

Study 1: Antioxidant Activity

A study demonstrated that treatment with 3,3,3-triphenylpropanenitrile significantly increased the levels of antioxidant enzymes in vitro. The compound's ability to stimulate the Nrf2 pathway was highlighted as a key mechanism for its protective effects against oxidative damage in human keratinocytes.

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, 3,3,3-triphenylpropanenitrile was shown to reduce edema and inhibit the expression of inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases .

Study 3: Antimicrobial Properties

Research investigating the antimicrobial efficacy of 3,3,3-triphenylpropanenitrile revealed that it exhibited significant inhibitory effects against certain bacterial strains. This finding warrants further exploration into its potential as an antimicrobial agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 3,3,3-triphenylpropanenitrile indicate favorable absorption and distribution characteristics. However, toxicity studies are essential to establish a comprehensive safety profile before clinical applications can be considered.

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